molecular formula C24H31NO2 B5012689 6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]

6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No. B5012689
M. Wt: 365.5 g/mol
InChI Key: PVKKUWPMOIXVHK-UHFFFAOYSA-N
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Description

The compound “6’,7’-dimethoxy-1’-(2-phenylethyl)-2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline]” is a derivative of tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a spiro[cyclohexane-1,4’-isoquinoline] core, with a 2-phenylethyl substituent at the 1’ position and methoxy groups at the 6’ and 7’ positions .

Future Directions

The future directions for research on this compound could involve further investigation into its biological activities, particularly its interaction with ABC transporters. Additionally, its potential applications in treating various diseases could be explored .

properties

IUPAC Name

6,7-dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-26-22-15-19-20(16-23(22)27-2)24(13-7-4-8-14-24)17-25-21(19)12-11-18-9-5-3-6-10-18/h3,5-6,9-10,15-16,21,25H,4,7-8,11-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKUWPMOIXVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(NCC23CCCCC3)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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